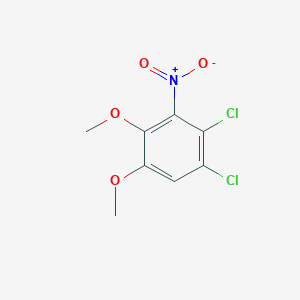![molecular formula C18H26O8 B296039 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid](/img/structure/B296039.png)
4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid, also known as CADB, is a molecule that has gained attention in the scientific community due to its potential applications in the field of drug delivery and cancer treatment. It belongs to the class of amphiphilic molecules that have both hydrophobic and hydrophilic properties, making them ideal for drug delivery systems.
Wirkmechanismus
The mechanism of action of 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid involves the formation of self-assembled nanoparticles in water due to its amphiphilic properties. These nanoparticles can encapsulate hydrophobic drugs and deliver them to targeted cells. The nanoparticles can also enter cells through endocytosis, allowing for the targeted release of drugs.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic and biocompatible, making it an ideal candidate for drug delivery systems. It has also been shown to be stable in physiological conditions, ensuring that the drug delivery system remains intact until it reaches the targeted cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid in lab experiments include its ease of synthesis, stability in physiological conditions, and biocompatibility. However, its limitations include the need for further studies to determine its long-term effects and its potential interactions with other drugs.
Zukünftige Richtungen
For research on 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid include the optimization of its drug delivery capabilities, the development of new drug delivery systems using this compound, and the exploration of its potential applications in other fields such as gene therapy and tissue engineering.
In conclusion, this compound is a promising molecule for drug delivery systems due to its amphiphilic properties and biocompatibility. Further research is needed to fully explore its potential applications and optimize its drug delivery capabilities.
Synthesemethoden
The synthesis of 4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid involves the reaction of decyl bromide with 3-carboxyacryloyl chloride to form 10-(3-carboxyacryloyloxy)decyl bromide. This intermediate is then reacted with potassium ethyl malonate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-({10-[(3-Carboxyacryloyl)oxy]decyl}oxy)-4-oxobut-2-enoic acid has been extensively studied for its potential applications in drug delivery systems. It has been shown to form self-assembled nanoparticles in water, which can encapsulate hydrophobic drugs and deliver them to targeted cells. This makes it an ideal candidate for cancer treatment, where targeted drug delivery is essential.
Eigenschaften
IUPAC Name |
(Z)-4-[10-[(Z)-3-carboxyprop-2-enoyl]oxydecoxy]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O8/c19-15(20)9-11-17(23)25-13-7-5-3-1-2-4-6-8-14-26-18(24)12-10-16(21)22/h9-12H,1-8,13-14H2,(H,19,20)(H,21,22)/b11-9-,12-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIVCYSAOWLAIZ-HWAYABPNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOC(=O)C=CC(=O)O)CCCCOC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCCOC(=O)/C=C\C(=O)O)CCCCCOC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401210234 | |
| Record name | 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215189-62-1 | |
| Record name | 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215189-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenedioic acid (2Z)-, 1,1′-(1,10-decanediyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401210234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)




![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)




![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
